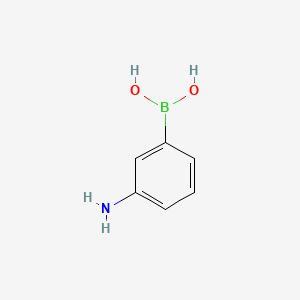

3-Aminophenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-aminophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZFEHDNIAQMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

280563-63-5 | |

| Record name | Poly(3-aminophenylboronic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=280563-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10867227 | |

| Record name | 3-Aminophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30418-59-8, 66472-86-4 | |

| Record name | 3-Aminophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30418-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobenzeneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030418598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminophenylboric acid hemisulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066472864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (m-aminophenyl)metaboric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOPHENYLBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44U8ADR772 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Aminophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenylboronic acid (3-APBA), and its various salt forms, is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry.[1][2] Its utility stems from the presence of both a nucleophilic amino group and a boronic acid moiety, which can participate in a wide array of chemical transformations.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, with a focus on providing detailed experimental protocols and structured data for laboratory use.

The primary application of this compound is as a crucial building block in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug discovery and materials science.[3][4][5] Furthermore, its ability to reversibly bind with cis-diols makes it an invaluable component in the development of sensors for saccharides and glycosylated biomolecules.[6][7][8] This interaction is also leveraged in affinity chromatography for the purification of glycoproteins.[8]

This guide will delve into a common and reliable synthetic route to this compound, followed by a detailed description of the analytical techniques used to confirm its identity and purity. The information is presented to be directly applicable for researchers in the fields of chemical synthesis, drug development, and materials science.

Physicochemical Properties and Identification

A summary of the key physicochemical properties of this compound and its common salt forms is provided below. This data is essential for its identification and handling in a laboratory setting.

Table 1: Physicochemical Data for this compound and its Derivatives

| Property | This compound | This compound Monohydrate | This compound Hydrochloride |

| Molecular Formula | C₆H₈BNO₂[9] | C₆H₁₀BNO₃[10] | C₆H₉BClNO₂[11] |

| Molecular Weight | 136.94 g/mol [6] | 154.96 g/mol [10] | 173.41 g/mol [11] |

| Appearance | White to tan powder or crystals[1] | White to light yellow powder or crystals | Powder[12] |

| Melting Point | 225 °C[6] | 93-96 °C[13] | Not specified |

| CAS Number | 30418-59-8[6] | 206658-89-1[10] | 85006-23-1[12] |

| Solubility | Soluble in water (partially miscible), DMSO, and methanol.[10][14] | Soluble in water (partially miscible).[15] | Not specified |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and effective method involves the reduction of 3-nitrophenylboronic acid.[14] This method is often preferred due to the commercial availability of the starting material and the straightforward nature of the reduction.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 3-Nitrophenylboronic Acid

This protocol is based on a general method for the reduction of nitroarenes.[14]

Materials:

-

3-Nitrophenylboronic acid

-

Iron powder

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

2N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, suspend 3-nitrophenylboronic acid (1 equivalent) in hexafluoroisopropanol (HFIP, 10 equivalents).

-

Add iron powder (5 equivalents) to the suspension.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, add 2N aqueous hydrochloric acid solution dropwise to the reaction mixture.

-

Stir the mixture at room temperature for 30 minutes.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.[14]

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following are standard characterization techniques and the expected results.

Characterization Workflow

Caption: Standard workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. For this compound, ¹H NMR, ¹³C NMR, and ¹¹B NMR are informative.

Experimental Protocol:

-

Dissolve a small amount of the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

-

Acquire ¹H NMR, ¹³C NMR, and ¹¹B NMR spectra using a standard NMR spectrometer.

-

Process the spectra and analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Expected Spectral Data: While specific peak assignments can vary slightly with the solvent and instrument, general regions for the proton and carbon signals can be predicted. The presence of a signal in the ¹¹B NMR spectrum is characteristic of a boronic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Prepare the sample for analysis, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[9]

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch (boronic acid) | 3400-3200 | Broad |

| N-H stretch (amine) | 3500-3300 | Two bands for primary amine |

| C-H stretch (aromatic) | 3100-3000 | |

| C=C stretch (aromatic) | 1600-1450 | |

| B-O stretch | 1380-1310 | |

| C-N stretch | 1350-1250 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, which is a critical piece of data for its identification.

Experimental Protocol:

-

Dissolve the sample in a suitable solvent.

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum and identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

Expected Data: The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of this compound (136.94 g/mol ).[9]

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize substituted biaryls.[4]

Suzuki-Miyaura Coupling Pathway

Caption: Role of this compound in Suzuki-Miyaura coupling.

The reaction involves the coupling of this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.[5][16] This reaction is highly efficient and tolerant of a wide range of functional groups, making it a powerful tool in the synthesis of complex organic molecules for drug development and materials science.[4]

Conclusion

This compound is a valuable and versatile building block in modern organic chemistry. This guide has provided a detailed overview of its synthesis and characterization, including practical experimental protocols and tabulated data. The provided workflows and reaction pathway diagrams offer a clear visual representation of the key processes involved. With this information, researchers, scientists, and drug development professionals can effectively synthesize, characterize, and utilize this compound in their research and development endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. CN109467569B - Synthetic method of this compound - Google Patents [patents.google.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. This compound 30418-59-8 [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Aminophenylboronate Affinity Adsorbents [clinicalleader.com]

- 9. This compound | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. This compound hydrochloride | C6H9BClNO2 | CID 2763241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound 98 85006-23-1 [sigmaaldrich.com]

- 13. 3-氨基苯硼酸 一水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. 3-Aminobenzeneboronic acid | 30418-59-8 [chemicalbook.com]

- 15. This compound monohydrate, 98% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminophenylboronic acid (3-APBA) is a versatile organic compound widely utilized in chemical synthesis, materials science, and biomedical research. Its utility stems from the presence of both an amino group and a boronic acid moiety, which impart unique chemical reactivity and binding properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound and its common salt and hydrate (B1144303) forms. Detailed experimental protocols for the determination of these properties are also presented to assist researchers in their laboratory work.

Physicochemical Properties

The physicochemical properties of this compound can vary depending on its form, with the most common being the anhydrous, monohydrate, hydrochloride, and hemisulfate salt forms. A summary of these properties is presented in the tables below.

General Properties

| Property | Value | Source |

| Chemical Name | (3-aminophenyl)boronic acid | [1] |

| Synonyms | 3-Aminobenzeneboronic acid, m-Aminophenylboronic acid | [1][2] |

| Appearance | White to off-white or light brown crystalline powder or crystals. | [3] |

Tabulated Physicochemical Data

The following tables summarize the key quantitative data for this compound and its common forms. It is important to note that slight variations in reported values, particularly for melting points, can occur due to differences in experimental conditions and sample purity.

Table 1: Molecular and Thermal Properties

| Compound Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Anhydrous | 30418-59-8 | C₆H₈BNO₂ | 136.94 | 225 |

| Monohydrate | 206658-89-1 | C₆H₁₀BNO₃ | 154.97 | 94 |

| Hydrochloride | 85006-23-1 | C₆H₉BClNO₂ | 173.41 | >300 |

| Hemisulfate | 66472-86-4 | C₆H₈BNO₂ · 0.5H₂SO₄ | 185.98 | ≥300 |

Table 2: Solubility and Partitioning Properties

| Compound Form | Solubility | pKa | Calculated logP |

| Anhydrous | Partially miscible in water. | Not explicitly found | 0.55 (Predicted) |

| Monohydrate | Soluble in DMSO, methanol, water, and alcohol solvents like ethanol (B145695) and propanol.[4][5][6] | Not explicitly found | Not applicable |

| Hydrochloride | Soluble in water and polar organic solvents.[7] | Not explicitly found | Not applicable |

| Hemisulfate | Soluble in polar solvents.[8] | Not explicitly found | Not applicable |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. It is a useful indicator of purity, as impurities tend to lower and broaden the melting point range.[9]

Methodology: Capillary Method [9][10][11][12][13]

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[10][12]

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., an oil bath in a Thiele tube or a metal block in a Mel-Temp apparatus).[9]

-

Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.[9][13]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[9][11]

-

Reporting: The melting point is reported as a range of these two temperatures.

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.

Methodology: Qualitative and Semi-Quantitative Determination [14][15][16][17]

-

Solvent Selection: A range of solvents with varying polarities should be tested, such as water, diethyl ether, 5% aqueous NaOH, 5% aqueous HCl, and concentrated H₂SO₄.[15]

-

Procedure:

-

Place a small, measured amount (e.g., 25 mg) of this compound into a test tube.

-

Add a small volume (e.g., 0.75 mL) of the chosen solvent in portions, shaking vigorously after each addition.[14]

-

Observe whether the solid dissolves completely.

-

-

Classification: The compound's solubility in acidic and basic solutions can provide information about its functional groups. For example, solubility in 5% NaOH suggests an acidic functional group, while solubility in 5% HCl indicates a basic functional group.[18]

-

Reporting: Solubility can be reported qualitatively (e.g., soluble, partially soluble, insoluble) or semi-quantitatively (e.g., number of drops of solvent required to dissolve a certain amount of solute).[14]

pKa Determination

The pKa is a measure of the acidity of a compound. For a compound with multiple ionizable groups like this compound, multiple pKa values may be determined.

Methodology: Potentiometric Titration [19][20]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a water-organic co-solvent mixture to ensure solubility).[19]

-

Titration: A standardized solution of a strong base (e.g., NaOH) is incrementally added to the sample solution.

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.[19]

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid-shaped titration curve.[20]

Alternative Methodology: 1H NMR Spectroscopy [21][22][23]

The chemical shifts of protons near an ionizable group can change with the pH of the solution. By monitoring these chemical shifts in a series of buffered solutions of known pH, a titration curve can be generated, and the pKa can be determined from the inflection point.[21][22][23]

LogP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system of an organic solvent (typically n-octanol) and water. LogP is the logarithm of this coefficient and is a key indicator of a compound's lipophilicity.

Methodology: Shake-Flask Method [24][25][26]

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.[24]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.

-

Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.[24]

-

Phase Separation and Analysis: The two phases are separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[24][25]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.[25]

Alternative Methodology: clogP Calculation [27]

For many compounds, the logP can be calculated (clogP) using computational algorithms that sum the contributions of individual molecular fragments. This can be a quick and useful estimation, especially in the early stages of research.[27]

Visualization of Synthesis Workflow

While this compound is not typically involved in complex biological signaling pathways, its synthesis is a key process for its application. The following diagram illustrates a general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound and its common forms. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a practical guide for the determination of these essential properties in a laboratory setting. Understanding these fundamental characteristics is crucial for the effective application of this compound in its diverse research and development roles.

References

- 1. This compound | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound monohydrate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound monohydrate | 206658-89-1 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. (3-aminophenyl)boronic acid [chembk.com]

- 7. CAS 85006-23-1: this compound hydrochloride [cymitquimica.com]

- 8. Page loading... [wap.guidechem.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. pennwest.edu [pennwest.edu]

- 12. byjus.com [byjus.com]

- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. chem.ws [chem.ws]

- 17. quora.com [quora.com]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. google.com [google.com]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 23. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 24. agilent.com [agilent.com]

- 25. acdlabs.com [acdlabs.com]

- 26. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 27. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 3-Aminophenylboronic Acid (CAS: 30418-59-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenylboronic acid (3-APBA), with the CAS number 30418-59-8, is a versatile organic compound that has garnered significant attention in various scientific and industrial fields.[1][2] Characterized by the presence of both an amino group and a boronic acid functional group on a phenyl ring, this molecule serves as a crucial building block in organic synthesis, medicinal chemistry, and materials science.[1][2] Its unique ability to form reversible covalent bonds with diols makes it particularly valuable for the development of sensors, drug delivery systems, and as a reagent in the synthesis of complex, biologically active compounds.[1][2] This technical guide provides a comprehensive overview of 3-APBA, including its chemical and physical properties, synthesis, key applications with experimental protocols, and relevant quantitative data.

Chemical and Physical Properties

This compound is typically a white to off-white or pale yellow solid, soluble in polar solvents like water and alcohols.[1][2] The presence of the boronic acid group contributes to its solubility and its characteristic reactivity with diol-containing molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 30418-59-8 | [1][3][4][5] |

| Molecular Formula | C₆H₈BNO₂ | [1][2][3][4] |

| Molecular Weight | 136.94 g/mol | [2][3] |

| Melting Point | 225 °C | [3] |

| 135.7 °C (phase transition) | [1][6] | |

| Appearance | White to off-white solid | [1][2] |

| Solubility | Soluble in water and polar solvents | [1] |

| SMILES | B(O)(O)C1=CC(N)=CC=C1 | [1] |

| InChI | InChI=1S/C6H8BNO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H,8H2 | [1] |

| InChIKey | JMZFEHDNIAQMNB-UHFFFAOYSA-N | [1] |

Synthesis

A common method for the synthesis of this compound involves a coupling reaction of 3-nitrobenzophenone (B1329437) with a diboron (B99234) reagent in the presence of a palladium catalyst, followed by reduction of the nitro group.

Experimental Protocol: Synthesis of this compound

This protocol is based on a patented industrial method.

Materials:

-

3-Nitrobenzophenone

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Potassium acetate (KOAc)

-

Dioxane

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Iron powder (Fe)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Water

Procedure:

-

Coupling Reaction: In a reaction vessel, dissolve 3-nitrobenzophenone (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (2.5 equivalents) in dioxane. Purge the mixture with an inert gas (e.g., argon or nitrogen). Add palladium(II) acetate (0.03 equivalents) and heat the mixture at 80-90 °C for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Hydrolysis: After cooling to room temperature, add 3 M hydrochloric acid to the reaction mixture and stir for 1-2 hours to hydrolyze the pinacol (B44631) ester.

-

Extraction and Neutralization: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities. Neutralize the aqueous layer with a base such as sodium hydroxide to a pH of approximately 7 to precipitate the 3-nitrophenylboronic acid.

-

Reduction: Isolate the 3-nitrophenylboronic acid by filtration. Suspend the solid in a mixture of ethanol and water. Add iron powder (5 equivalents) and ammonium chloride (1 equivalent). Heat the mixture to reflux for 2-4 hours.

-

Work-up and Isolation: Monitor the reaction for the disappearance of the starting material. Once complete, filter the hot reaction mixture through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization.

Applications in Research and Drug Development

3-APBA is a versatile building block with numerous applications, particularly in the fields of medicinal chemistry and materials science.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds which are common motifs in pharmaceuticals.

Table 2: Examples of Suzuki-Miyaura Coupling Reactions with this compound

| Aryl Halide Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 4-Iodoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Water | 95 | General Protocol |

| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | Na₂CO₃ | Dioxane/Water | 92 | General Protocol |

| 2-Bromopyridine | Pd(PPh₃)₄ | K₃PO₄ | DMF | 88 | General Protocol |

| 4-Chlorotoluene | NiCl₂(dppf) | K₃PO₄ | Dioxane | 85 | General Protocol |

Development of Sensors

The ability of the boronic acid moiety to reversibly bind with cis-diols forms the basis for its use in sensors for saccharides, glycoproteins, and other diol-containing biomolecules.

This protocol describes the preparation of a colorimetric sensor for the detection of glycoproteins based on 3-APBA functionalized gold nanoparticles.

Materials:

-

This compound (3-APBA)

-

Poly(acrylic acid) (PAA)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Sodium citrate (B86180)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Synthesis of PAA-APBA Conjugate: Dissolve PAA in PBS buffer (pH 7.4). Add EDC and NHS to activate the carboxylic acid groups of PAA. Subsequently, add 3-APBA and stir the solution to allow for the formation of an amide bond between the amino group of 3-APBA and the activated carboxylic acid groups of PAA.

-

Synthesis of Gold Nanoparticles (AuNPs): Prepare a boiling solution of sodium citrate in water. Add a solution of HAuCl₄ to the boiling citrate solution with vigorous stirring. The color of the solution will change, indicating the formation of AuNPs.

-

Fabrication of the Sensor: Add the PAA-APBA conjugate solution to the AuNP solution. The PAA-APBA will self-assemble on the surface of the AuNPs.

-

Detection Principle: In the presence of glycoproteins, the boronic acid moieties on the surface of the AuNPs will bind to the cis-diol groups of the saccharide chains of the glycoproteins. This binding can induce aggregation of the AuNPs, resulting in a color change of the solution from red to blue, which can be monitored visually or by UV-Vis spectroscopy.

Quantitative Data for Sensor Performance:

-

Limit of Detection for Glycoproteins: A similar system using 3-APBA functionalized copper nanoclusters demonstrated a low detection limit of 2.60 nM for glycoproteins.

-

Dynamic Range: The linear range for glycoprotein (B1211001) detection was found to be 5-220 nM.

Bioconjugation and Drug Delivery

The reactivity of the amino and boronic acid groups allows for the conjugation of 3-APBA to various molecules and materials, including polymers and nanoparticles, for applications in drug delivery and diagnostics.

This protocol outlines the synthesis of magnetic nanoparticles functionalized with 3-APBA for the selective extraction of dopamine (B1211576) from biological samples.

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

Ammonium hydroxide (NH₄OH)

-

Tetraethyl orthosilicate (B98303) (TEOS)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Succinic anhydride (B1165640)

-

This compound (3-APBA)

-

EDC and NHS

Procedure:

-

Synthesis of Fe₃O₄ Nanoparticles: Co-precipitate FeCl₃ and FeCl₂ in an aqueous solution by adding NH₄OH to synthesize Fe₃O₄ magnetic nanoparticles.

-

Silica (B1680970) Coating: Coat the Fe₃O₄ nanoparticles with a silica shell by hydrolysis and condensation of TEOS in an ethanol/water mixture.

-

Amination: Functionalize the silica-coated nanoparticles with amino groups by reacting them with APTES.

-

Carboxylation: React the amine-functionalized nanoparticles with succinic anhydride to introduce carboxyl groups on the surface.

-

APBA Conjugation: Activate the carboxyl groups with EDC and NHS, followed by the addition of 3-APBA to form a stable amide linkage.

Quantitative Data for Dopamine Adsorption:

-

Maximal Adsorption Capacity: The 3-APBA functionalized magnetic nanoparticles exhibited a maximal adsorption capacity of 108.46 μg/g for dopamine at pH 8.5.

Visualizations

Diagram 1: Synthesis of 3-APBA Functionalized Magnetic Nanoparticles

Caption: Workflow for the synthesis of 3-APBA functionalized magnetic nanoparticles.

Diagram 2: Principle of Glycoprotein Detection

Caption: Colorimetric detection of glycoproteins using 3-APBA functionalized gold nanoparticles.

Diagram 3: Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[7] Work should be conducted in a well-ventilated area, preferably in a fume hood.[7]

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Conclusion

This compound (CAS: 30418-59-8) is a highly valuable and versatile chemical compound with a broad range of applications in scientific research and industrial development. Its unique properties, particularly the reactivity of its boronic acid and amino functional groups, make it an indispensable tool for organic synthesis, the development of advanced materials, and the creation of innovative solutions in medicinal chemistry and diagnostics. This technical guide has provided a comprehensive overview of its properties, synthesis, and key applications, offering researchers and developers the foundational knowledge to effectively utilize this powerful molecule in their work.

References

- 1. CN109467569B - Synthetic method of this compound - Google Patents [patents.google.com]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103804201A - Synthesis method for intermediate 3-aminophenylacetylene of antitumor drug erlotinib - Google Patents [patents.google.com]

- 4. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

3-Aminophenylboronic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of 3-Aminophenylboronic acid (3-APBA), a versatile building block in organic chemistry and materials science.

Introduction

This compound (3-APBA) is an organoboron compound featuring both an amino group and a boronic acid functional group attached to a benzene (B151609) ring. This unique structure imparts a range of valuable chemical properties, making it a crucial reagent and building block in diverse fields, including medicinal chemistry, sensor technology, and organic synthesis. Its ability to form reversible covalent bonds with diols and participate in palladium-catalyzed cross-coupling reactions has positioned it as a molecule of significant interest for researchers and drug development professionals. This guide provides a detailed overview of the key characteristics, experimental protocols, and important applications of 3-APBA.

Physicochemical Properties

This compound is typically a white to tan crystalline powder. Its key physicochemical properties are summarized in the table below, including data for its common hydrochloride and monohydrate forms.

| Property | This compound | This compound hydrochloride | This compound monohydrate |

| Molecular Formula | C₆H₈BNO₂[1] | C₆H₈BNO₂ · HCl | C₆H₈BNO₂ · H₂O[2] |

| Molecular Weight | 136.94 g/mol [3] | 173.41 g/mol | 154.96 g/mol [2] |

| CAS Number | 30418-59-8[1][3] | 85006-23-1 | 206658-89-1[2] |

| Melting Point | 225 °C[3][4] | Not available | 93-96 °C[2] |

| Appearance | White to tan powder or crystals[3][4] | Powder | Solid[2] |

| Solubility | Soluble in water, DMSO, and methanol (B129727).[4] | Not available | Soluble in DMSO and methanol. |

Synthesis and Purification

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 3-nitrophenylboronic acid.[5] An alternative patented method describes a palladium-catalyzed coupling reaction followed by reduction and purification.[2]

Experimental Protocol: Synthesis via Reduction of 3-Nitrophenylboronic Acid

This protocol is a generalized procedure based on established chemical principles.

-

Dissolution: Dissolve 3-nitrophenylboronic acid in a suitable solvent such as ethanol (B145695) or methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).

-

Hydrogenation: Fit the flask with a balloon filled with hydrogen gas or connect it to a hydrogenator. Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

Crude this compound can be purified by recrystallization to obtain a high-purity solid.

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent system in which 3-APBA is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of an organic solvent and water can be effective.[2]

-

Dissolution: Dissolve the crude 3-APBA in a minimum amount of the hot solvent to form a saturated solution.[6]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can promote crystal formation.[6]

-

Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[6]

-

Drying: Dry the purified crystals under vacuum or by air drying to remove residual solvent.

Key Applications and Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a generalized protocol; specific conditions may need optimization.

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.01-0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents).[3][7]

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water or toluene.[3][7]

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain it under an inert atmosphere.[3]

-

Heating: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[3][7]

References

- 1. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN109467569B - Synthetic method of this compound - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Non-Enzymatic Impedimetric Sensor Based on this compound Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. organic-synthesis.com [organic-synthesis.com]

A Technical Guide to the Solubility of 3-Aminophenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 3-aminophenylboronic acid in organic solvents. Due to the limited availability of extensive quantitative data for this compound, this guide also includes solubility data for the parent compound, phenylboronic acid, and its derivatives to provide a comparative framework. The methodologies for solubility determination are detailed, offering a basis for customized experimental design.

Introduction

This compound is a versatile building block in organic synthesis, notably in the Suzuki-Miyaura coupling reaction, and serves as a crucial intermediate in the development of pharmaceuticals and sensor technologies. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation. This guide aims to consolidate the available solubility data and provide a practical framework for its application in a research and development setting.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₈BNO₂ | [1] |

| Molecular Weight | 136.94 g/mol | |

| Melting Point | 225 °C | |

| Appearance | Off-white to light brown powder or crystals | [2] |

Solubility Data

This compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative and some quantitative information has been reported.

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Ultrasonic assistance may be needed.[2][3] |

| Methanol | Soluble | [4] |

| Ethanol | Soluble | [4] |

| Propanol | Soluble | [4] |

| Water | Partly miscible | [5] |

It is important to note that this compound is often available as a monohydrate, which may influence its solubility characteristics.[4]

Phenylboronic Acid and Derivatives (Analogues)

To infer the potential solubility behavior of this compound, it is useful to examine the solubility of the parent phenylboronic acid and its substituted derivatives. The presence of the amino group in the meta position is expected to increase polarity and the potential for hydrogen bonding compared to the unsubstituted phenylboronic acid.

Table 2: Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents (Mole Fraction, x) [6]

| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.012 |

| 303.15 | 0.020 | |

| 313.15 | 0.033 | |

| 323.15 | 0.052 | |

| 3-Pentanone | 293.15 | 0.095 |

| 303.15 | 0.135 | |

| 313.15 | 0.185 | |

| 323.15 | 0.250 | |

| Acetone | 293.15 | 0.110 |

| 303.15 | 0.155 | |

| 313.15 | 0.210 | |

| 323.15 | 0.280 | |

| Dipropyl Ether | 293.15 | 0.055 |

| 303.15 | 0.080 | |

| 313.15 | 0.115 | |

| 323.15 | 0.160 | |

| Methylcyclohexane | 293.15 | < 0.001 |

| 303.15 | < 0.001 | |

| 313.15 | 0.001 | |

| 323.15 | 0.001 |

Table 3: Quantitative Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents (Mole Fraction, x) [6]

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.380 | 0.130 | 0.108 | |

| Dipropyl Ether | 293.15 | 0.035 | 0.012 | 0.010 |

| 303.15 | 0.055 | 0.020 | 0.017 | |

| 313.15 | 0.085 | 0.032 | 0.027 | |

| 323.15 | 0.125 | 0.050 | 0.043 | |

| Methylcyclohexane | 293.15 | 0.001 | < 0.001 | < 0.001 |

| 303.15 | 0.002 | < 0.001 | < 0.001 | |

| 313.15 | 0.003 | 0.001 | 0.001 | |

| 323.15 | 0.005 | 0.002 | 0.002 |

Experimental Protocol for Solubility Determination

The dynamic or synthetic method is a reliable technique for determining the solubility of boronic acids in organic solvents.[6] This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating.

Principle

A biphasic mixture of a known composition of the boronic acid and the solvent is heated at a constant, slow rate with vigorous stirring. The temperature at which the last solid particles dissolve to form a clear, single-phase solution is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample.[6]

Materials and Apparatus

-

This compound

-

High-purity organic solvents

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Light source and detector (luminance probe) for turbidity measurement

-

Heating/cooling circulator

-

Analytical balance

Procedure

-

Sample Preparation: Accurately weigh the this compound and the chosen organic solvent into the jacketed glass vessel to prepare a mixture of a precisely known composition.

-

Heating and Stirring: Heat the biphasic sample at a slow, constant rate (e.g., 0.3 K/min) while ensuring vigorous and constant stirring.

-

Equilibrium Point Determination: Continuously monitor the turbidity of the mixture. The temperature at which the solution becomes completely clear (i.e., the turbidity disappears and light transmission reaches a maximum) is the solid-liquid equilibrium point for that composition.

-

Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature) for this compound in the specific solvent.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the dynamic determination of solubility.

Factors Influencing Phenylboronic Acid Solubility

Caption: Key factors influencing the solubility of phenylboronic acids.

Conclusion

While comprehensive quantitative solubility data for this compound remains to be fully elucidated across a broad spectrum of organic solvents, the available information and the established methodologies for related compounds provide a strong foundation for its use in research and development. The provided experimental protocol can be readily adapted to generate specific solubility data as needed. Understanding the interplay of solvent polarity, temperature, and the specific functional groups on the phenylboronic acid scaffold is crucial for predicting and optimizing its solubility in various applications.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Aminophenylboronic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-aminophenylboronic acid monohydrate. It is intended for researchers, scientists, and professionals in drug development who utilize this compound and require a thorough understanding of its spectral characteristics for identification, purity assessment, and quality control.

Introduction

This compound and its derivatives are crucial building blocks in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. Their application extends to medicinal chemistry, where they are used in the development of sensors and therapeutic agents. The monohydrate form is a common commercially available state of this reagent. Accurate interpretation of its ¹H NMR spectrum is paramount for verifying its structure and ensuring the integrity of experimental results.

Predicted ¹H NMR Spectral Data

Due to the unavailability of a publicly accessible, comprehensive ¹H NMR dataset for this compound monohydrate, this guide presents a predicted spectrum based on the chemical structure and established principles of NMR spectroscopy. The expected chemical shifts are influenced by the electronic effects of the amino (-NH₂) and boronic acid (-B(OH)₂) substituents on the aromatic ring. The amino group is an electron-donating group, which tends to shield the aromatic protons, shifting them to a higher field (lower ppm). Conversely, the boronic acid group is electron-withdrawing, deshielding the adjacent protons and shifting them to a lower field (higher ppm).

The ¹H NMR spectrum is anticipated to exhibit signals corresponding to the aromatic protons, the amine protons, the boronic acid protons, and the water of hydration. The aromatic region is expected to show a complex splitting pattern due to the meta-substitution.

Table 1: Predicted ¹H NMR Spectral Data for this compound Monohydrate

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 1H | Ar-H (position 2) |

| ~7.0-7.2 | t | 1H | Ar-H (position 5) |

| ~6.8-7.0 | m | 1H | Ar-H (position 4) |

| ~6.7-6.9 | m | 1H | Ar-H (position 6) |

| ~5.3 (broad) | s | 2H | -NH ₂ |

| ~8.0 (broad) | s | 2H | -B(OH ₂) |

| ~3.3 (broad) | s | 2H | H ₂O |

Note: The chemical shifts (δ) are predicted and may vary depending on the solvent, concentration, and instrument used. The signals for the amine, boronic acid, and water protons are often broad and may exchange with deuterium (B1214612) in deuterated solvents like D₂O, leading to their disappearance from the spectrum.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general methodology for acquiring a high-quality ¹H NMR spectrum of this compound monohydrate.

3.1. Materials and Equipment

-

This compound monohydrate sample

-

Deuterated solvent (e.g., DMSO-d₆, CD₃OD)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Pipettes and vials for sample preparation

3.2. Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound monohydrate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve the compound and minimize the exchange of labile protons).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

3.3. NMR Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters, including:

-

Pulse sequence (e.g., a standard single-pulse experiment)

-

Number of scans (typically 16 to 64 for good signal-to-noise)

-

Spectral width (e.g., -2 to 12 ppm)

-

Acquisition time (e.g., 2-4 seconds)

-

Relaxation delay (e.g., 1-5 seconds)

-

-

Acquire the ¹H NMR spectrum.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

Visualization of Methodologies

The following diagrams illustrate the logical workflow of the experimental and analytical processes involved in the ¹H NMR analysis of this compound monohydrate.

Caption: A flowchart illustrating the key steps in obtaining and processing a ¹H NMR spectrum.

Caption: A diagram showing the relationship between molecular structure and NMR spectral features.

Conclusion

The ¹H NMR spectrum of this compound monohydrate provides a wealth of information for its structural confirmation and purity assessment. A thorough understanding of the expected chemical shifts and multiplicities, coupled with a robust experimental protocol, is essential for any researcher or drug development professional working with this important chemical entity. While this guide provides a predicted spectrum, it is always recommended to acquire an experimental spectrum on the specific batch of material being used for definitive analysis.

The Ascendancy of Aminophenylboronic Acids: A Technical Guide to Their Historical Development, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophenylboronic acids (APBA), organic compounds featuring both an amino group and a boronic acid moiety on a phenyl ring, have carved a significant niche in modern chemistry and biochemistry. Their unique ability to form reversible covalent bonds with cis-diols has made them indispensable tools in a wide array of applications, from the synthesis of complex organic molecules to the development of sophisticated diagnostic sensors and drug delivery systems. This technical guide provides an in-depth exploration of the historical development of aminophenylboronic acids, detailed experimental protocols for their synthesis and key applications, and a quantitative overview of their performance characteristics.

Historical Development: From a Chemical Curiosity to a Versatile Tool

The journey of aminophenylboronic acids is intrinsically linked to the broader history of boronic acids. While the first isolation of a boronic acid, ethylboronic acid, was reported by Edward Frankland in 1860, the development of their amino-functionalized phenyl derivatives gained momentum much later.

One of the early methods for the synthesis of 3-aminophenylboronic acid involved the nitration of phenylboronic acid followed by reduction. A notable early report of this approach appeared in the Journal of the American Chemical Society in 1931, which described the formation of 3-nitrophenylboronic acid and its subsequent reduction to this compound[1]. However, this nitration process was often fraught with challenges, including the formation of unwanted isomers and product carbonization, leading to poor yields and reproducibility[1].

The advent of modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for which its pioneers were awarded the Nobel Prize in Chemistry in 2010, dramatically expanded the synthetic utility and accessibility of boronic acids, including aminophenylboronic acid derivatives[2]. These methods offered more controlled and higher-yielding routes to these valuable compounds.

The unique properties of aminophenylboronic acids, particularly their ability to interact with diols, began to be exploited in the mid to late 20th century. This led to their use in affinity chromatography for the separation of glycoproteins and other diol-containing biomolecules. In recent decades, research has skyrocketed, focusing on their application in glucose sensing for diabetes management, as building blocks for supramolecular structures, and as key intermediates in the synthesis of pharmaceuticals and organic light-emitting materials (LEDs)[2][3][4]. The development of 4-aminophenylboronic acid and its derivatives has also been crucial, with applications in sensors and as reagents for the preparation of inhibitors for enzymes like DNA-dependent protein kinase.

Synthesis of Aminophenylboronic Acids: Key Methodologies

The synthesis of aminophenylboronic acids can be broadly categorized into two main approaches: functional group transformation on a pre-existing phenylboronic acid scaffold and the formation of the carbon-boron bond on an aniline (B41778) derivative.

Synthesis of 4-Aminophenylboronic Acid via Reduction of 4-Nitrophenylboronic Acid

A common and high-yielding method for the preparation of 4-aminophenylboronic acid involves the catalytic hydrogenation of 4-nitrophenylboronic acid.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation reaction kettle, add 16.7 g (0.1 mol) of 4-nitrophenylboronic acid and 200 mL of absolute ethanol.

-

Catalyst Addition: Add 1.67 g of palladium on carbon (Pd/C, 0.5 wt%).

-

Hydrogenation: Purge the kettle with nitrogen gas 5 times. Heat the mixture to reflux under a hydrogen gas pressure of 0.5 atm.

-

Reaction Monitoring and Work-up: After 3 hours, cool the reaction mixture. Filter the mixture to recover the catalyst.

-

Isolation: The filtrate is concentrated to yield 4-aminophenylboronic acid as a white solid powder.

This method has been reported to produce yields as high as 98.7%[5].

Synthesis of 4-Aminophenylboronic Acid Pinacol (B44631) Ester via Miyaura Borylation

The pinacol ester of 4-aminophenylboronic acid is a widely used intermediate due to its stability and ease of handling. The Miyaura borylation reaction is a powerful method for its synthesis from 4-bromoaniline (B143363).

Experimental Protocol:

-

Reaction Mixture Preparation: To a solution of 4-bromoaniline (1.0 g, 5.8 mmol) and bis(pinacolato)diboron (B136004) (1.78 g, 7.0 mmol) in 15.0 mL of dioxane, add potassium acetate (B1210297) (1.71 g, 17.4 mmol) with stirring.

-

Degassing: Deaerate the reaction mixture with a stream of nitrogen for 30 minutes.

-

Catalyst Addition: Add PdCl₂(dppf) (0.21 g, 0.3 mmol) to the mixture.

-

Reaction Conditions: Stir the reaction at 100°C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the dioxane under reduced pressure. Quench the residue with water and extract the product with ethyl acetate.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography (e.g., Combi-flash™ with 20% ethyl acetate in hexane (B92381) as the eluent) to obtain 4-aminophenylboronic acid pinacol ester as a light yellow solid.

This procedure typically yields around 50-78% of the desired product[2]. A scalable, two-step process starting from 4-bromoaniline has also been developed, achieving a 70% yield[6].

Synthesis of this compound via Suzuki-Miyaura Coupling and In Situ Reduction

A modern approach to synthesizing this compound involves a palladium-catalyzed coupling reaction followed by an in-situ reduction.

Experimental Protocol:

-

Coupling Reaction: 3-Nitrobenzophenone and bis(catecholato)diboron (B79384) are reacted in the presence of a palladium catalyst and a base with heating to form 3-nitrophenylboronic acid catechol ester.

-

Quenching and Reduction: Water is added directly to the reaction mixture to quench the reaction. During this quenching process, the nitro group is reduced, and the ester is hydrolyzed to yield this compound in the reaction solution.

-

Isolation: The product is then isolated through a series of acid-base extractions.

This method is advantageous as it is a one-pot synthesis and is suitable for large-scale production[1].

Synthesis of 4-Aminophenylboronic Acid

Caption: Synthetic routes to 4-aminophenylboronic acid.

Key Applications and Experimental Protocols

The utility of aminophenylboronic acids spans a wide range of scientific disciplines. Below are detailed protocols for some of their most significant applications.

Glucose Sensing

The reversible binding of aminophenylboronic acids to the cis-diol groups of glucose forms the basis of non-enzymatic glucose sensors.

Experimental Protocol: Fabrication of an Impedimetric Glucose Sensor

-

Electrode Pre-treatment: A screen-printed carbon electrode (SPCE) is electrochemically pre-treated to introduce hydroxyl groups and enhance charge-transfer kinetics.

-

Functionalization with this compound:

-

To the treated working electrode, add 20 µL of 0.4 M this compound and 20 µL of 0.4 M NaNO₂ (both diluted in 0.1 M H₂SO₄).

-

Allow the reaction to proceed for 10 minutes.

-

Wash the electrode thoroughly with ultrapure water.

-

-

Electrochemical Impedance Spectroscopy (EIS) Measurements:

-

Perform EIS measurements in the presence of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) to establish a baseline impedance.

-

Incubate the functionalized electrode with glucose solutions of varying concentrations.

-

Rinse the electrode to remove unbound glucose.

-

Perform EIS measurements again. The change in charge transfer resistance (Rct) correlates with the glucose concentration.

-

Sensors based on this principle have demonstrated high sensitivity with limits of detection in the nanomolar range[7].

Glucose Sensing Mechanism

Caption: Principle of glucose detection using aminophenylboronic acid.

Affinity Chromatography for Glycoprotein (B1211001) Enrichment

Aminophenylboronic acid-functionalized supports are used to selectively capture glycoproteins from complex biological samples, a crucial step in proteomics research.

Experimental Protocol: Glycoprotein Enrichment using Aminophenylboronate Agarose (B213101)

-

Column Equilibration: Pack a chromatography column with aminophenylboronate agarose resin. Equilibrate the column with a binding buffer (e.g., 50 mM sodium phosphate, pH 8.0).

-

Sample Loading: Load the protein sample onto the column. Glycoproteins containing cis-diol moieties will bind to the boronic acid ligands.

-

Washing: Wash the column with the binding buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound glycoproteins using one of two methods:

-

pH Elution: Apply a low pH buffer (e.g., 0.1 M glycine-HCl, pH 4.0) to disrupt the boronate-diol interaction.

-

Competitive Elution: Apply a neutral pH buffer containing a competing diol, such as 20-200 mM sorbitol.

-

-

Analysis: The eluted fractions containing the enriched glycoproteins can be further analyzed by techniques such as SDS-PAGE or mass spectrometry.

Binding capacities for these resins are typically in the range of 10-20 g/L for glycoproteins.

Proteomics Workflow: Glycoprotein Enrichment

Caption: Workflow for glycoprotein enrichment using aminophenylboronic acid affinity chromatography.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and application of aminophenylboronic acids.

Table 1: Comparison of Synthetic Yields for Aminophenylboronic Acid Derivatives

| Product | Starting Material | Method | Yield (%) | Reference |

| 4-Aminophenylboronic acid | 4-Nitrophenylboronic acid | Catalytic Hydrogenation | 94.8 - 98.7 | [5] |

| 4-Aminophenylboronic acid pinacol ester | 4-Bromoaniline | Miyaura Borylation | 50.8 | [2] |

| 4-Aminophenylboronic acid pinacol ester | 4-Bromoaniline | Two-step (scalable) | 70 | [6] |

| 4-Aminophenylboronic acid pinacol ester | 4-Aminophenylboronic acid HCl | Esterification | 76 | [2] |

| This compound | 3-Nitrobenzophenone | Suzuki Coupling/Reduction | Not specified | [1] |

Table 2: Performance of Aminophenylboronic Acid-Based Glucose Sensors

| Sensor Type | Analyte | Limit of Detection (LOD) | Linear Range | Reference |

| 3-APBA on Screen-Printed Carbon Electrode | Glucose | 8.53 x 10⁻⁹ M | 10⁻⁸ - 10⁻¹ M | [7] |

| Poly(3-APBA) on Carbon Nanotubes | D-Glucose | 3.46 mM | Not specified | [8][9] |

| Poly(3-APBA) on Carbon Nanotubes | D-Fructose | 2.92 mM | Not specified | [8][9] |

| 3-APBA on Conducting Polymer | Glucose | 0.49 µM | 0.9 - 9.1 µM | [10] |

| 4-APBA with Glucose Oxidase on Paper | Glucose | 0.86 mM | Not specified |

Table 3: Binding Constants of Phenylboronic Acids with Diols

| Boronic Acid | Diol | Binding Constant (K) M⁻¹ | pH | Reference |

| This compound | Fructose | 1300 | 7.4 | [11] |

| This compound | Glucose | 19 | 7.4 | [11] |

| This compound | Sorbitol | 290 | 7.4 | [11] |

| Phenylboronic acid | Fructose | 830 | 7.4 | [11] |

| Phenylboronic acid | Glucose | 11 | 7.4 | [11] |

Conclusion and Future Outlook

The historical development of aminophenylboronic acids showcases a remarkable evolution from challenging synthetic targets to indispensable reagents in modern science. Their unique chemical properties have been harnessed for a diverse and growing range of applications, particularly in the realms of diagnostics and biotechnology. The detailed experimental protocols and quantitative data presented in this guide underscore the robustness and versatility of these compounds.

Future research is likely to focus on the development of novel aminophenylboronic acid derivatives with tailored properties, such as lower pKa values for enhanced binding at physiological pH, and their integration into more complex systems for in vivo applications. The continued exploration of their role in drug delivery, targeted therapies, and advanced materials will undoubtedly solidify the position of aminophenylboronic acids as a cornerstone of chemical and biomedical innovation.

References

- 1. CN109467569B - Synthetic method of this compound - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-氨基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Non-Enzymatic Impedimetric Sensor Based on this compound Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Poly(this compound)-functionalized carbon nanotubes-based chemiresistive sensors for detection of sugars - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

A Theoretical Deep Dive into 3-Aminophenylboronic Acid: A Technical Guide for Researchers

Introduction: 3-Aminophenylboronic acid (3-APBA) is a versatile molecule of significant interest in drug development, diagnostics, and materials science. Its unique ability to reversibly bind with cis-diols, such as those found in saccharides, has positioned it as a cornerstone for the development of glucose sensors. Furthermore, the presence of both an amino group and a boronic acid moiety on the phenyl ring offers rich chemical functionality for the synthesis of complex molecules and functional polymers. Understanding the electronic structure, reactivity, and energetic landscape of 3-APBA at a quantum mechanical level is paramount for the rational design of novel applications. This technical guide provides an in-depth overview of the theoretical studies on this compound, detailing the computational protocols, expected quantitative data, and key mechanistic insights.

Core Computational Insights into this compound

Theoretical studies, primarily leveraging Density Functional Theory (DFT), provide a powerful lens to scrutinize the intrinsic properties of 3-APBA. These computational methods allow for the precise calculation of molecular geometries, electronic properties, and vibrational frequencies, offering a detailed picture of the molecule's behavior.

Molecular Geometry and Structure

Table 1: Predicted Bond Lengths for the Aniline (B41778) Core of 3-APBA (Representative Data) [4]

| Bond | Predicted Bond Length (Å) at B3LYP/6-311++G(d,p) |

| C-C (aromatic) | 1.39 - 1.41 |

| C-N | ~1.40 |

| C-H (aromatic) | ~1.08 |

| N-H | ~1.01 |

Table 2: Predicted Bond Angles for the Aniline Core of 3-APBA (Representative Data) [4]

| Angle | Predicted Bond Angle (°) at B3LYP/6-311++G(d,p) |

| C-C-C (aromatic) | 118 - 121 |

| C-C-N | ~120 |

| C-N-H | ~114 |

| H-N-H | ~110 |

Electronic Properties and Reactivity

The electronic characteristics of 3-APBA dictate its reactivity and interaction with other molecules. Key descriptors include the distribution of electron density, captured by atomic charges, and the energies of the frontier molecular orbitals (HOMO and LUMO).

Mulliken Population Analysis: This analysis provides a method for estimating the partial atomic charges, offering insights into the electrostatic nature of the molecule. The amino group is expected to be a region of negative charge, while the boronic acid moiety will influence the charge distribution on the aromatic ring.

Table 3: Predicted Mulliken Atomic Charges for Key Atoms in 3-APBA (Representative Data for the Aniline Moiety) [5][6]

| Atom | Predicted Mulliken Charge (e) at B3LYP/6-311++G(d,p) |

| N | -0.8 to -0.9 |

| C (attached to N) | +0.1 to +0.2 |

| H (on N) | +0.3 to +0.4 |

| C (aromatic) | Variable, generally slightly negative or positive |

| H (aromatic) | +0.1 to +0.2 |

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's chemical reactivity and its electronic transitions. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability.[7]

Table 4: Predicted Frontier Molecular Orbital Energies for 3-APBA (Representative Data for Aniline) [8][9]

| Parameter | Predicted Energy (eV) at B3LYP/6-311++G(d,p) |

| HOMO Energy | -5.7 to -5.8 |

| LUMO Energy | -0.2 to -0.3 |

| HOMO-LUMO Gap (ΔE) | ~5.5 |

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (electronegative, typically colored red) and electron-poor (electropositive, typically colored blue). For 3-APBA, the MEP would show a negative potential around the amino group, indicating its nucleophilic character, and a positive potential around the acidic protons of the boronic acid group.

Vibrational Frequencies

Theoretical calculations of vibrational frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion, and its frequency is a fingerprint of the chemical bonds and functional groups present.

Table 5: Predicted Key Vibrational Frequencies for 3-APBA (Representative Data for the Aniline Moiety) [1][4][10]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) at B3LYP/6-311++G(d,p) (Scaled) |

| N-H Symmetric Stretch | ~3400 |

| N-H Asymmetric Stretch | ~3500 |

| C-H Aromatic Stretch | 3000 - 3100 |

| C=C Aromatic Ring Stretch | 1500 - 1600 |

| N-H Scissoring (Bending) | ~1620 |

| C-N Stretch | ~1280 |

Experimental Protocols: A Computational Chemist's Workflow

The theoretical data presented above are obtained through a standardized computational workflow. This protocol ensures reproducibility and accuracy in the prediction of molecular properties.

General DFT Computational Protocol

-

Molecular Structure Input: The initial 3D structure of this compound is constructed using molecular modeling software.

-

Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is a critical step as all subsequent calculations depend on an accurately optimized structure.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Basis Set: 6-311++G(d,p) (a triple-zeta basis set with diffuse and polarization functions for both heavy atoms and hydrogens)

-

-

Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry. This serves two purposes:

-

To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

To obtain the theoretical vibrational spectra (IR and Raman) and thermodynamic properties (enthalpy, entropy, and Gibbs free energy).

-

-